molecular formula C7H12O3 B8642787 1,4,8-Trioxaspiro[4.5]decane CAS No. 649-91-2

1,4,8-Trioxaspiro[4.5]decane

货号: B8642787
CAS 编号: 649-91-2
分子量: 144.17 g/mol
InChI 键: DHUSDTVAHLSYAA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4,8-Trioxaspiro[4.5]decane is a spirocyclic compound featuring a central spiro carbon connecting two oxygen-containing rings: a tetrahydrofuran (5-membered) and a 1,3-dioxane (6-membered) ring.

Key synthetic steps include glycosylation of 6-deoxyulosyl bromides with ethylene glycol, followed by acid-catalyzed spirocyclization . The compound's NMR data (e.g., δ 3.45–5.93 ppm for protons in the spiro system) and molecular stability under acidic conditions have been characterized .

常见问题

Basic Research Questions

Q. What spectroscopic methods are most effective for structural characterization of 1,4,8-Trioxaspiro[4.5]decane and its derivatives?

  • Answer: The compound's spirocyclic structure and substituent positions can be confirmed using a combination of 2D NMR techniques. For example, 1H^1H-1H^1H COSY identifies scalar couplings between protons, while 1H^1H-13C^{13}C HSQC and HMBC correlations resolve carbon-proton connectivity and long-range coupling across heteroatoms (e.g., oxygen in the trioxa system). High-resolution mass spectrometry (HR-MS) with ESI ionization is critical for verifying molecular formulas, as demonstrated in studies achieving ≥95% purity for spirocyclic analogs .

Q. How can synthesis protocols for this compound derivatives be optimized for yield and scalability?

  • Answer: Microwave-assisted synthesis significantly reduces reaction times (e.g., from 12 h under reflux to 30 min at 160°C) while maintaining yields. Key steps include using anhydrous solvents (e.g., 2-methoxyethanol), KI as a catalyst, and flash chromatography for purification. Reaction parameters (temperature, solvent polarity) should be adjusted based on the halogenated precursor's reactivity .

Q. What strategies are employed to establish structure-activity relationships (SAR) for spirocyclic compounds like this compound?

  • Answer: Systematic substitution at the spiro center (e.g., benzyl, piperidine, or phenyl groups) combined with bioactivity assays (e.g., σ2 receptor agonism) identifies pharmacophoric elements. For instance, BS148, a σ2R agonist derived from a trioxaspiro scaffold, showed selective cytotoxicity against melanoma cells, highlighting the role of lipophilic substituents in target engagement .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and stereochemical outcomes of this compound derivatives?

  • Answer: Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in spirocyclization reactions. For example, gold(I)-catalyzed cyclization/semipinacol rearrangement cascades rely on DFT-optimized geometries to rationalize stereochemical control in azaspiro analogs. These models guide experimental design for chiral spirocenters .

Q. What pharmacological mechanisms are associated with this compound derivatives in disease models?

  • Answer: Derivatives targeting σ2 receptors disrupt mitochondrial function in cancer cells, as shown by BS148's induction of apoptosis in melanoma. Mechanistic studies involve flow cytometry (annexin V/PI staining), ROS assays, and transcriptomic profiling to map pathways like p53 activation. In neuropharmacology, dopamine agonist activity in analogs is evaluated via nerve conduction assays .

Q. How can researchers resolve contradictory bioactivity data in spirocyclic compound testing?

  • Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Rigorous quality control (combustion analysis, HPLC ≥95% purity) and orthogonal assays (e.g., in vitro receptor binding vs. in vivo efficacy) are critical. For instance, conflicting σ1/σ2 receptor affinities were clarified by using standardized radioligand displacement protocols .

Q. What metabolic pathways and stability challenges are observed in this compound-based drug candidates?

  • Answer: In hepatocyte studies, oxidative deamination of the piperidine ring generates keto acid metabolites, while CYP450 enzymes produce nitrones. Stability is enhanced by substituting labile positions (e.g., cyclopropyl groups) to reduce first-pass metabolism. LC-MS/MS and 14C^{14}C-labeling track metabolite profiles in plasma .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound Derivatives

TechniqueApplicationExample Data (BS148)Reference
1H^1H-13C^{13}C HMBCLong-range C-H coupling across oxygen atomsCorrelation: C8 (δ 75 ppm) ↔ H2
HR-MS (ESI+)Molecular formula confirmation[M+H]+: Calc. 365.2012, Found 365.2009

Table 2. Optimization of Microwave Synthesis Parameters

ParameterConventional (Reflux)Microwave-AssistedYield Improvement
Time12 h30 min15–20%
Temperature100–120°C160°CN/A
Solvent2-MethoxyethanolSameComparable purity

相似化合物的比较

Comparative Analysis with Similar Spirocyclic Compounds

Structural Variations and Heteroatom Substitutions

Spirocyclic compounds with varying heteroatoms (O, S, N) and ring configurations exhibit distinct physicochemical and biological properties. Below is a comparative overview:

Table 1: Structural and Functional Comparison of Spirocyclic Compounds

Compound Heteroatoms Key Substituents Biological Activity Key References
1,4,8-Trioxaspiro[4.5]decane 3 O atoms None (core scaffold) Antibiotic/anticancer potential
1-Thia-4-azaspiro[4.5]decane 1 S, 1 N 4-Fluorophenyl, thiadiazole Anticancer (e.g., compounds 14–17)
1,4-Dioxaspiro[4.5]decane 2 O atoms Variable (e.g., piperazine) Serotonin 5HT1A receptor ligands
1-Oxa-8-azaspiro[4.5]decane 1 O, 1 N Ethyl/methyl groups M1 muscarinic receptor agonists
8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane 3 O atoms + vinyl Naphthylvinyl group Antimalarial (vs. Plasmodium)

Key Observations:

  • Heteroatom Influence : The presence of sulfur (1-Thia-4-azaspiro[4.5]decane) or nitrogen (1-Oxa-8-azaspiro[4.5]decane) alters electronic properties and bioavailability. For example, thia-aza derivatives exhibit enhanced anticancer activity due to thiadiazole moieties , while nitrogen-containing analogs target neurological receptors .
  • Oxygen Count : Trioxaspiro compounds (3 O atoms) show broader bioactivity (antimalarial, anticancer) compared to dioxaspiro analogs (2 O atoms), likely due to increased polarity and hydrogen-bonding capacity .

Table 2: Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Solubility
This compound 172.14 (core) 113–114 (derivatives) 364 ± 42 Moderate in polar solvents
1,4-Dioxaspiro[4.5]decane 144.21 N/A 346.2 High in organic solvents
1-Thia-4-azaspiro[4.5]decane 638.74–724.83 Variable (solid/powder) N/A Low aqueous solubility

属性

CAS 编号

649-91-2

分子式

C7H12O3

分子量

144.17 g/mol

IUPAC 名称

1,4,8-trioxaspiro[4.5]decane

InChI

InChI=1S/C7H12O3/c1-3-8-4-2-7(1)9-5-6-10-7/h1-6H2

InChI 键

DHUSDTVAHLSYAA-UHFFFAOYSA-N

规范 SMILES

C1COCCC12OCCO2

产品来源

United States

Synthesis routes and methods I

Procedure details

A mixture of tetrahydro-4-pyranone (10 g, 99.9 mmol), ethylene glycol (20 mL, 150 mmol) and catalytic toluene sulfonic acid was refluxed in benzene (120 mL) for 5 h. After cooling to room temp, the benzene layer was decanted from the dark oil in the bottom of the flask and was concentrated. The resulting oil was taken up in methylene chloride and shaken in a separatory funnel. The CH2Cl2 layer was decanted from the insoluble oil. The CH2Cl2 layer was concentrated to give the title compound as a pale yellow oil (11.62 g, 81% yield). 1H-NMR (300 MHz, CDCl3) δ: 3.91 (4H, s), 3.71 (4H, t, J=5.5 Hz), 1.68 (4H, t, J=5.7 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

Tetrahydro-4H-pyran (6.00 g, 60.0 mmol) was dissolved in benzene (120 mL), to which ethylene glycol (11.2 g, 180 mmol) and p-toluenesulfonic acid monohydrate (1.14 g, 6.00 mmol) were added. Using a Dean-Stark tube, the resulting mixture was refluxed for two hours while removing water generated. To the resulting reaction liquid, a saturated aqueous solution of sodium bicarbonate was added, followed by extraction with ethyl acetate. The resulting organic layer was washed with saturated brine, and dried over sodium sulfate. The solvent was distilled off under reduced pressure. The residue thus obtained was purified by basic silica gel column chromatography (hexane:ethyl acetate, 100:0-0:100, V/V) to give the desired title compound (7.79 g, yield 90%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。